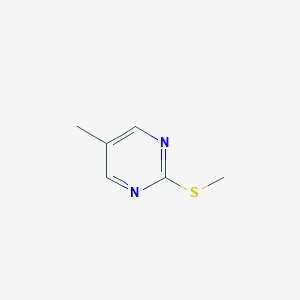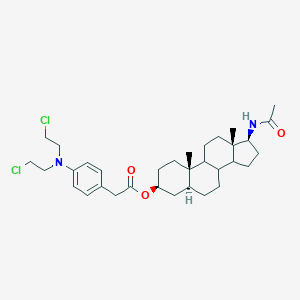![molecular formula C15H21BrN2O3 B008690 3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide CAS No. 107188-90-9](/img/structure/B8690.png)
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide
Übersicht
Beschreibung
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a bromine atom, a pyrrolidinyl group, and methoxy and hydroxy functional groups. These features contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- typically involves multiple stepsThe hydroxy and methoxy groups are then added through specific functionalization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the bromine atom can yield a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the bromine atom and the pyrrolidinyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxy-: This compound is similar but lacks the hydroxy group, which affects its reactivity and biological activity.
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-ethoxy-: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and applications
Uniqueness
The unique combination of functional groups in Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxy-2-methoxy- gives it distinct chemical properties and reactivity. The presence of both hydroxy and methoxy groups, along with the bromine atom and pyrrolidinyl group, allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
107188-90-9 |
|---|---|
Molekularformel |
C15H21BrN2O3 |
Molekulargewicht |
357.24 g/mol |
IUPAC-Name |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(19)7-6-11(16)14(13)21-2/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
QRMZHEDLUQMLGK-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)O |
Synonyme |
5-bromo-N ((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide FLA 908 FLA 908, (+-)-isomer FLA 908, (S)-isomer FLA-908 NCQ 181 NCQ-181 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
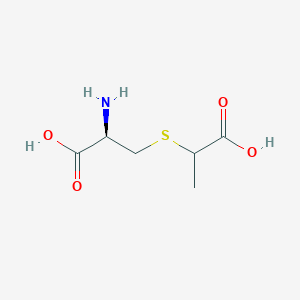
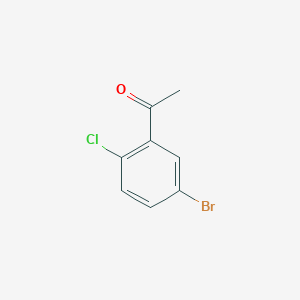
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
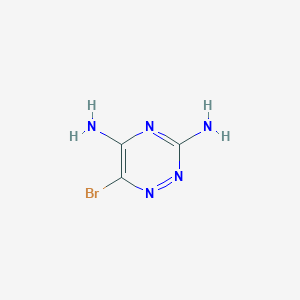
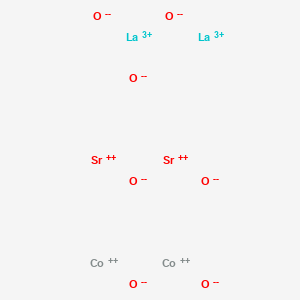
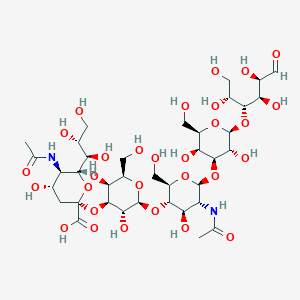
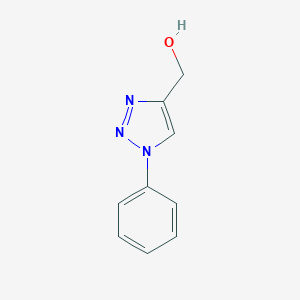
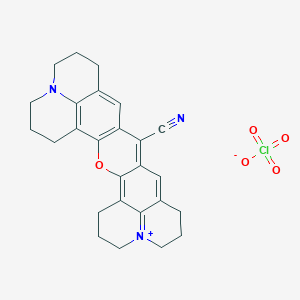
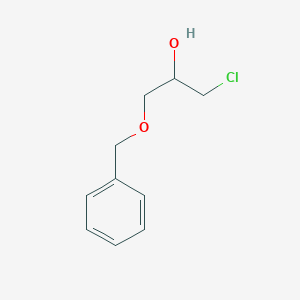
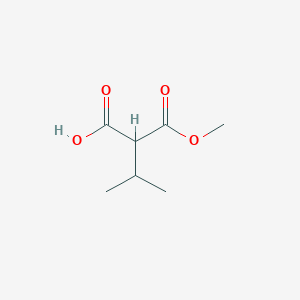
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
